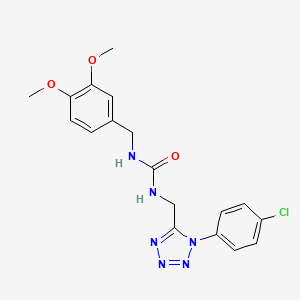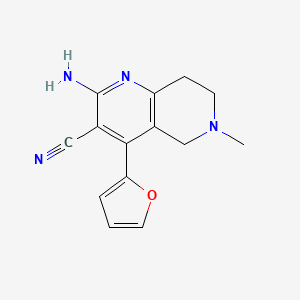
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound with a complex structure. Its unique assembly of functional groups endows it with potentially interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple reaction steps, including the condensation of 3-(methylthio)aniline with thiazole derivatives and subsequent reactions with dihydropyridine carboxamide intermediates. Typical reagents might include activating agents like carbodiimides for coupling reactions, and bases or acids to promote specific steps.
Industrial Production Methods: Industrially, large-scale synthesis would focus on optimizing yield and purity. This would involve using high-throughput synthesis techniques, potentially continuous flow reactors, to maintain reaction conditions consistently and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions. These include:
Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganates to form sulfoxides or sulfones.
Reduction: Reduction reactions might involve agents such as sodium borohydride to modify the ketone or thiazole moieties.
Substitution: The amino group can participate in nucleophilic substitution reactions, where various electrophiles like alkyl halides can be introduced.
Common Reagents and Conditions: Specific reactions require specific reagents and catalysts. For example, oxidations may need transition metal catalysts under controlled conditions, while reductions would demand hydrogen donors.
Major Products Formed: The nature of products would depend on reaction conditions. Oxidations might produce sulfoxides/sulfones, reductions might yield alcohols or amines, and substitutions would introduce new functional groups.
Applications De Recherche Scientifique
This compound has wide-reaching applications:
Chemistry: Used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: Could serve as a probe or ligand in biochemical assays, particularly where thiazole and pyridine interactions are relevant.
Industry: Might be used in the production of dyes, pigments, or as a starting material for polymers.
Mécanisme D'action
The compound’s effects would likely be mediated by its interaction with molecular targets such as enzymes or receptors, influencing biological pathways. The thiazole and pyridine moieties might engage in hydrogen bonding or hydrophobic interactions, modulating the activity of its targets.
Comparaison Avec Des Composés Similaires
Comparing it to other thiazole or pyridine derivatives, N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
Thiazole Derivatives: Such as 2-amino-4-phenylthiazole.
Pyridine Carboxamides: Like nicotinamide.
Their properties and reactivity profiles would vary, making this compound uniquely suited for specific applications.
That’s a whirlwind tour of this compound
Propriétés
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-26-13-5-2-4-11(8-13)20-15(23)9-12-10-27-18(21-12)22-17(25)14-6-3-7-19-16(14)24/h2-8,10H,9H2,1H3,(H,19,24)(H,20,23)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYIQFATIVTVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)
![2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide](/img/structure/B2414174.png)
![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)






![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
